
1,1,3-Trimethyl-1,2-dihydrosilete
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Trimethyl-1,2-dihydrosilete is a unique organosilicon compound characterized by its three methyl groups attached to a silicon atom within a dihydrosilete ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-1,2-dihydrosilete typically involves the reaction of trimethylchlorosilane with a suitable nucleophile under controlled conditions. One common method is the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 150°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, are essential to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
1,1,3-Trimethyl-1,2-dihydrosilete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or alkoxides, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halides or alkoxides in the presence of a base, such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes and related reduced silicon compounds.
Substitution: Various substituted silanes and siloxanes.
科学的研究の応用
1,1,3-Trimethyl-1,2-dihydrosilete has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance materials, such as silicone elastomers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of 1,1,3-Trimethyl-1,2-dihydrosilete involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atom in the compound can participate in various chemical reactions, such as hydrosilylation and cross-coupling, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
1,1,3-Trimethyl-1,2-dihydronaphthalene: Similar in structure but contains a naphthalene ring instead of a silete ring.
1,1,6-Trimethyl-1,2-dihydronaphthalene: Another related compound with a different substitution pattern on the naphthalene ring.
Uniqueness
1,1,3-Trimethyl-1,2-dihydrosilete is unique due to its silicon-containing ring structure, which imparts distinct chemical and physical properties compared to its carbon-based analogs. This uniqueness makes it valuable in applications requiring high thermal stability, chemical resistance, and biocompatibility.
特性
CAS番号 |
66222-36-4 |
|---|---|
分子式 |
C6H12Si |
分子量 |
112.24 g/mol |
IUPAC名 |
1,1,3-trimethyl-2H-silete |
InChI |
InChI=1S/C6H12Si/c1-6-4-7(2,3)5-6/h4H,5H2,1-3H3 |
InChIキー |
XVRJUZTVXLWZGK-UHFFFAOYSA-N |
正規SMILES |
CC1=C[Si](C1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)

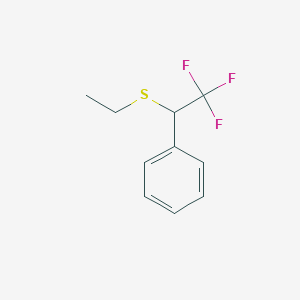
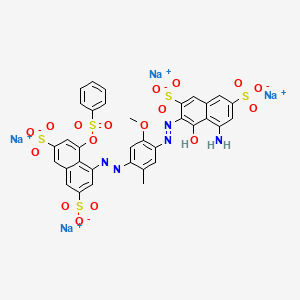

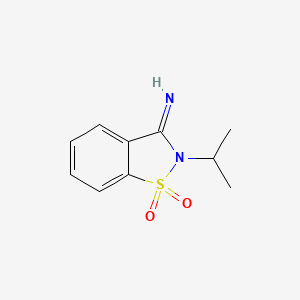
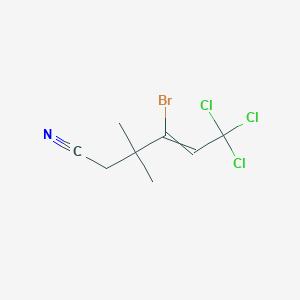
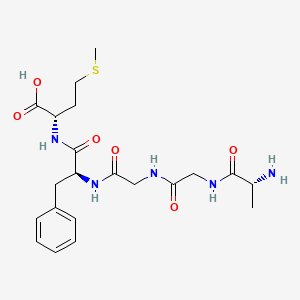

![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
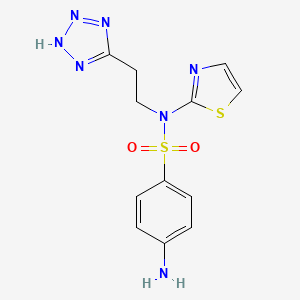
![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)
